molecular formula C14H15FN2O3 B13390004 methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate

methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate

Cat. No.: B13390004
M. Wt: 278.28 g/mol
InChI Key: RSYLOHPJSHEYDP-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate is a fluorinated tryptophan derivative characterized by an acetamido-protected amino group and a methyl ester moiety.

Properties

IUPAC Name

methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYLOHPJSHEYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

5-Fluoro vs. Non-Halogenated Indoles
  • Methyl 2-acetamido-3-(1H-indol-3-yl)propanoate (1a): The absence of the 5-fluoro group results in reduced electron-withdrawing effects, which may lower oxidative stability compared to the fluorinated derivative. NMR data for 1a (e.g., indole proton shifts near δ 7.1–7.3 ppm) differ due to the lack of fluorine’s deshielding effect .
  • The phenyl-substituted derivative exhibits a higher melting point (205–206°C) compared to the 5-fluoro analog, suggesting differences in crystallinity .
5-Fluoro vs. Other Halogenated Indoles
  • 3-(6-Chloro-5-Fluoro-1H-Indol-3-yl)-2-Acetamidopropanoic Acid (CAS 1193314-76-9): The addition of a 6-chloro group increases molecular weight (298.70 g/mol vs. 236.24 g/mol for the 5-fluoro methyl ester) and alters lipophilicity. This dual halogenation may enhance receptor affinity but reduce solubility .
5-Fluoro vs. Alkoxy-Substituted Indoles
  • Methyl 2-Acetamido-3-(5-Methoxy-1H-Indol-3-yl)Propanoate: The 5-methoxy group (electron-donating) contrasts with 5-fluoro’s electron-withdrawing nature. Methoxy derivatives historically show hypotensive activity, suggesting that the 5-fluoro analog could exhibit distinct pharmacological profiles .

Variations in Amino Protecting Groups

  • Boc-Protected (1b): Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate (1b) uses a Boc group, which is base-labile. This contrasts with the acetamido group’s stability under basic conditions, making the latter preferable for certain synthetic routes .

Ester vs. Acid Derivatives

  • 2-(Acetylamino)-2-[(5-Fluoro-1H-Indol-3-yl)Methyl]Propanedioic Acid (CAS 1260379-21-2): Replacing the methyl ester with a propanedioic acid moiety introduces two carboxylic acid groups, significantly increasing polarity and acidity (pKa ~2–3). This derivative is more water-soluble but less cell-permeable than the ester form .

Physicochemical and Spectral Data Comparison

Compound Name Melting Point (°C) ¹H NMR Key Shifts (δ, ppm) Molecular Weight (g/mol) Reference ID
Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate Not reported Indole H: ~7.2–7.5 (fluorine deshielding) 236.24
Methyl 2-acetamido-3-(1H-indol-3-yl)propanoate (1a) Not reported Indole H: 7.1–7.3 218.23
Methyl 2-acetamido-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoate (2b) 200–203 Aromatic H: 6.8–7.6 (methoxy at δ 3.8) 353.38
Methyl 2-acetamido-3-[2-(2,4,6-trimethylphenyl)-1H-indol-3-yl]propanoate (2e) 157–160 Methyl groups: δ 2.3–2.6 375.46

Biological Activity

Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate is a synthetic compound within the indole derivatives class, notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an indole ring substituted with a fluorine atom at the 5-position and an acetamido group at the 2-position. The synthesis typically involves several steps, which can include:

  • Formation of the Indole Ring : Utilizing known indole synthesis techniques.
  • Fluorination : Introducing the fluorine atom at the 5-position.
  • Acetamido Group Addition : Attaching the acetamido group to enhance biological activity.

These methods highlight the compound's synthetic accessibility and potential for modification.

Structural Comparison

The following table compares this compound with structurally similar compounds:

Compound NameStructure DescriptionKey Differences
Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoateContains an amino group instead of an acetamido groupPotentially different biological activities due to amino substitution
Methyl 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoateSimilar structure but fluorine at the 6-positionVariation in pharmacological profiles based on fluorine positioning
3-(5-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-oneContains a quinoxalinone moiety instead of a propanoate esterDifferent chemical reactivity and potential applications

This compound exhibits various biological activities due to its ability to interact with multiple biological targets. The indole ring's structure allows for modulation of enzyme and receptor activity, potentially enhancing binding affinity and selectivity due to the presence of the fluorine atom. The acetamido group facilitates hydrogen bonding, stabilizing interactions with molecular targets.

Pharmacological Properties

Research indicates that this compound may possess anti-inflammatory, analgesic, and anticancer properties. Its low cytotoxicity makes it an attractive candidate for drug development, particularly in treating conditions such as cancer and neuroinflammation .

Case Studies

  • Anti-Cancer Activity : In vitro studies have shown that this compound effectively reduces glioma cell viability through mechanisms independent of AMPK inhibition. It induces cell death via pathways involving calpain/cathepsin activation and cell cycle arrest .
  • Neuroinflammation : The compound has been evaluated for its effects on neuroinflammatory markers in animal models, demonstrating significant modulation of inflammatory responses .

Comparative Efficacy

To better understand its efficacy relative to other compounds, we can summarize findings from various studies:

CompoundBiological ActivityIC50 Values (µM)Notes
Methyl 2-acetamido...Anti-gliomaNot specifiedLow cytotoxicity observed
CGP 28238Anti-inflammatory<2Improved gastrointestinal safety
Compound CAnti-gliomaNot specifiedMultiple mechanisms of action

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